molecular formula C17H14ClFN2O3 B2734736 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide CAS No. 1465390-54-8

2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide

Cat. No.: B2734736
CAS No.: 1465390-54-8
M. Wt: 348.76
InChI Key: NSWIISVXZRUZOR-UHFFFAOYSA-N
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Description

2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of the benzamide family, a class of molecules known to exhibit a wide range of biological activities in research settings. Structurally, it features a benzamide core substituted with chloro and fluoro groups, linked to a 2,4-dimethoxyphenyl group via a cyano-substituted methylene bridge. Related benzamide compounds have been investigated as inhibitors of various enzymatic targets, such as phosphodiesterases . The presence of halogen atoms (chloro, fluoro) and methoxy groups is a common feature in compounds with research applications in medicinal chemistry and agrochemical research . This product is provided for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as it may be hazardous if mishandled.

Properties

IUPAC Name

2-chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c1-23-10-6-7-11(15(8-10)24-2)14(9-20)21-17(22)12-4-3-5-13(19)16(12)18/h3-8,14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWIISVXZRUZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=C(C(=CC=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 2,4-dimethoxybenzaldehyde with a suitable cyano reagent under basic conditions.

    Introduction of the Chloro Group: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro or cyano groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with 2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide ( )

  • Structural Differences: The target compound replaces the 2-chloropyridin-3-yl group in ’s molecule with a cyano-(2,4-dimethoxyphenyl)methyl substituent.
  • In contrast, the dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, which may improve solubility and alter binding affinity. The cyano group in the target compound could increase dipole interactions, influencing receptor binding kinetics.

Table 1: Substituent Comparison

Compound R Group on Amide Nitrogen Key Substituents on Benzamide
Target Compound Cyano-(2,4-dimethoxyphenyl)methyl 2-Cl, 3-F
2-Chloropyridin-3-yl 2-Cl, 4-F

Fluorination Patterns and Bioactivity

Comparison with 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide ( )

  • Fluorine Substitution : The target compound has a single fluorine at position 3, whereas ’s molecule features 3,4-difluoro substitution.
  • The target compound’s monofluoro configuration may balance lipophilicity and bioavailability. ’s dihydroxypropyl group improves water solubility, a feature absent in the target compound, which relies on methoxy groups for solubility enhancement.

Agrochemical Potential vs. Pesticide Derivatives

Comparison with Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ( )

  • Substituent Analysis: Flutolanil’s trifluoromethyl and isopropoxy groups confer high lipophilicity, favoring membrane penetration in pests. The target compound’s dimethoxy and cyano groups introduce polarity, which may reduce environmental persistence but enhance target specificity.
  • Application Potential: Flutolanil is a known fungicide, while the target compound’s mixed electronic profile (electron-donating methoxy and electron-withdrawing cyano) could position it as a herbicide or insecticide with novel mechanisms.

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Functional Groups
Target Compound ~390.8 2.1 Cl, F, OCH3, CN
Flutolanil 323.3 3.8 CF3, OCH(CH3)2
~513.6 1.9 Cl, I, F, OH

Spectroscopic Properties

Comparison with N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ( )

  • Fluorescence Characteristics: ’s compound exhibits fluorescence due to the methoxy and methyl substituents, with emission maxima reported at 420 nm. The target compound’s additional methoxy and cyano groups are expected to redshift emission wavelengths (predicted ~450 nm) and enhance quantum yield via extended conjugation.

Table 3: Spectroscopic Data

Compound λemission (nm) Fluorescence Intensity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 420 Moderate
Target Compound (Predicted) 450 High

Biological Activity

2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}ClF N2_{2}O2_{2}
  • Molecular Weight : 284.7 g/mol
  • IUPAC Name : 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide

This compound features a chloro group, a cyano group, and two methoxy groups that contribute to its unique biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. A comparative analysis of related compounds reveals that the presence of halogen substituents enhances their potency against tumor cells.

CompoundIC50 (µM)Target
Compound A5.0RET kinase
Compound B3.5EGFR
2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamideTBDTBD

The proposed mechanism of action for 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide involves the inhibition of key enzymes involved in tumor growth. It is hypothesized that this compound may act as a competitive inhibitor for certain kinases, thereby disrupting signaling pathways essential for cancer cell survival.

Case Studies

  • Case Study on RET Kinase Inhibition :
    A study conducted by researchers involved synthesizing various benzamide derivatives to evaluate their effects on RET kinase activity. The results demonstrated that compounds with similar structural motifs to 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide exhibited moderate to high inhibitory effects on RET kinase, suggesting potential applicability in treating RET-driven cancers .
  • In Vivo Efficacy :
    In vivo studies have shown that benzamide derivatives can significantly reduce tumor size in xenograft models. The administration of these compounds resulted in reduced proliferation rates and increased apoptosis among cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
  • Excretion : Excreted via urine as conjugated forms.

Toxicological assessments indicate that while the compound shows promise, further studies are required to establish safety profiles at therapeutic doses.

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